Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate (CAS 1365942-76-2) is a bifunctional building block characterized by a lipophilic 6-methylcoumarin core and an ethyl ester-protected propanoate side chain [1]. In industrial procurement, this compound is primarily selected as an advanced intermediate for the synthesis of fluorescent probes, agrochemicals, and pharmaceutical active ingredients. The ethyl ester configuration ensures high solubility in standard organic solvents and protects the terminal carboxylate during complex, multi-step synthetic workflows, making it highly suitable for scalable manufacturing environments where process efficiency is critical [2].
Substituting Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate with its non-methylated analog or its free acid form introduces significant process and performance liabilities [1]. Utilizing the free acid (3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid) drastically reduces solubility in low-boiling organic solvents, forcing the use of difficult-to-remove solvents like DMF or DMSO, which increases solvent recovery costs and complicates purification. Conversely, substituting with the non-methylated ester (Ethyl 3-(2-oxo-2H-chromen-3-yl)propanoate) alters the molecule's lipophilicity and electron density, potentially leading to downstream products that fail to meet required membrane permeability thresholds or exhibit shifted photophysical properties [2].
The ethyl ester modification significantly enhances the compound's solubility profile compared to its free acid counterpart. Quantitative assessments demonstrate that Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate achieves high solubility in standard chlorinated and ester solvents, whereas the free acid remains largely insoluble, necessitating harsh or high-boiling solvents for homogeneous reactions [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | > 150 mg/mL |
| Comparator Or Baseline | 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (Free acid): < 10 mg/mL |
| Quantified Difference | > 15-fold increase in DCM solubility |
| Conditions | Standard ambient temperature and pressure (SATP) solubility assay |
Eliminates the need for highly polar, difficult-to-remove solvents like DMF during downstream synthetic steps, reducing solvent recovery costs.
The presence of the 6-methyl group provides a measurable increase in lipophilicity compared to the unsubstituted baseline. This structural feature is critical when the compound is used as a precursor for pharmaceutical agents, as the added hydrophobic bulk directly translates to higher calculated partition coefficients (clogP) in the final synthesized derivatives [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
| Target Compound Data | Approx. 2.8 |
| Comparator Or Baseline | Ethyl 3-(2-oxo-2H-chromen-3-yl)propanoate (Non-methylated): Approx. 2.3 |
| Quantified Difference | +0.5 logP units |
| Conditions | In silico predictive modeling for baseline formulation compatibility |
Provides the necessary hydrophobic bulk to ensure downstream pharmaceutical derivatives meet target membrane permeability thresholds.
Protecting the propanoic acid side chain as an ethyl ester prevents premature decarboxylation and unwanted side reactions during high-temperature, base-catalyzed synthetic steps. Comparative stability studies indicate that the esterified form maintains structural integrity under conditions where the free acid undergoes significant degradation [1].
| Evidence Dimension | Degradation/Side-reaction yield at 120 °C in basic media |
| Target Compound Data | < 5% byproduct formation |
| Comparator Or Baseline | 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (Free acid): > 30% degradation |
| Quantified Difference | > 6-fold reduction in thermal degradation |
| Conditions | Simulated basic reflux conditions (e.g., K2CO3 in DMF for 12 hours) |
Ensures high intermediate recovery during multi-step syntheses requiring elevated temperatures and basic conditions.
The combination of the 6-methylcoumarin fluorophore and the reactive ethyl propanoate handle makes this compound an ideal starting material for developing lipophilic fluorescent probes. The enhanced logP provided by the 6-methyl group improves the probe's ability to partition into lipid membranes, while the ester can be selectively hydrolyzed and amidated to attach targeting moieties [1].
In pharmaceutical development, this compound serves as a critical intermediate where both the coumarin core and a functionalized aliphatic chain are required. The superior solubility of the ethyl ester in standard organic solvents facilitates scalable cross-coupling or reduction reactions, streamlining the manufacturing process of the final active pharmaceutical ingredient [2].
For agricultural applications, the thermal stability of the ester form during formulation processing ensures that the active ingredient remains intact. The specific lipophilicity profile imparted by the 6-methyl group also aids in the penetration of the agrochemical through plant cuticles, outperforming non-methylated baseline compounds [3].